molecular formula C9H8Cl2O3 B8480945 3,5-Dichloro-2-(methoxymethoxy)benzaldehyde

3,5-Dichloro-2-(methoxymethoxy)benzaldehyde

Cat. No.: B8480945
M. Wt: 235.06 g/mol
InChI Key: ZKKXJAACKMRAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-(methoxymethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H8Cl2O3 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3,5-dichloro-2-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H8Cl2O3/c1-13-5-14-9-6(4-12)2-7(10)3-8(9)11/h2-4H,5H2,1H3

InChI Key

ZKKXJAACKMRAON-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichloro-2-hydroxy-benzaldehyde (200 mg, 1.57 mmol) was placed in a 20 mL reaction vessel, and dissolved in 4.7 mL of dry dichloromethane. To the solution were added N,N-diisopropylethylamine (0.40 mL, 2.3 mmol), 4-dimethylaminopyridine (13 mg, 0.11 mmol), and chloromethyl methyl ether (149 μL, 1.96 mmol). After being stirred at room temperature overnight, the reaction mixture was diluted with 100 mL of ethyl acetate and 20 mL of 1N HCl, and extracted. The organic layer was washed with 1N HCl, saturated NaHCO3 aqueous solution, brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound as a white solid (314.4 mg, 85%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
149 μL
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
4.7 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
85%

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